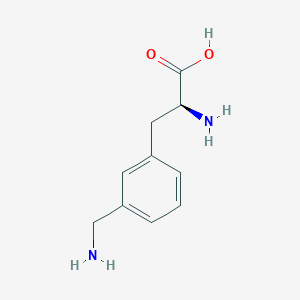

(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid

Description

(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid is a non-proteinogenic α-amino acid featuring a phenylalanine backbone with an aminomethyl (-CH₂NH₂) substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₀H₁₄N₂O₂, and it is characterized by a chiral center at the α-carbon, conferring (S)-stereochemistry.

Properties

IUPAC Name |

(2S)-2-amino-3-[3-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVDQQQEPCEKPR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)CN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376136 | |

| Record name | L-3-Aminomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57213-47-5 | |

| Record name | L-3-Aminomethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Transformation of Racemic Precursors

Methodology : A stereoselective route involves asymmetric transformation of racemic N-phthalyl-protected 3-amino-2-phenyl propanoic acid (Scheme 1).

- Key Steps :

- Synthesis of racemic N-phthalyl-3-amino-2-phenyl propanoic acid via alkylation of phenyl acetic benzyl ester with N-bromomethylphthalimide.

- Conversion to prochiral ketene intermediates using oxalyl chloride.

- Diastereoselective addition of (R)-pantolactone to yield N-phthalyl-(S,R)-pantolactonyl ester (d.e. = 94%).

- Acidic hydrolysis of the ester to obtain enantiomerically pure (S)-3-amino-2-phenyl propanoic acid without racemization.

| Parameter | Value |

|---|---|

| Starting Material | Phenyl acetic benzyl ester |

| Protecting Group | Phthalyl |

| Chiral Auxiliary | (R)-Pantolactone |

| Diastereomeric Excess (d.e.) | 94% |

| Final Yield | 88% (after recrystallization) |

Nitration-Reduction Strategy for Meta-Substitution

Methodology : Adapted from patent US5969179A, this method modifies phenylalanine derivatives to introduce substituents at the meta position.

- Key Steps :

- Nitration of protected L-phenylalanine using HNO₃/H₂SO₄ at –15°C to generate 3-nitro-L-phenylalanine.

- Reduction of the nitro group to amine using H₂/Pd-C or catalytic transfer hydrogenation.

- Introduction of aminomethyl group via reductive amination or Mannich reaction.

- Protect L-phenylalanine’s amine with Boc (tert-butoxycarbonyl).

- Nitrate at –15°C to achieve meta-nitro derivative.

- Reduce nitro group to amine using Pd-C/H₂.

- React with formaldehyde and hydrogenate to install aminomethyl group.

- Deprotect under acidic conditions (e.g., HCl/dioxane).

- Regioselectivity in nitration requires precise temperature control.

- Side reactions at the ortho/para positions necessitate chromatographic purification.

Direct Synthesis via Chiral Pool Approach

Methodology : Utilizing L-phenylalanine as a chiral starting material to retain stereochemistry.

- Key Steps :

- Bromination at the phenyl ring’s meta position using directed ortho-metalation (DoM) with LDA (lithium diisopropylamide).

- Coupling with a benzylamine derivative via Ullmann or Buchwald-Hartwig amination.

- Deprotection of the amine and carboxylic acid groups.

| Reagent/Condition | Role |

|---|---|

| LDA/THF, –78°C | Directed metalation |

| CuI, 1,10-phenanthroline | Cross-coupling catalyst |

| H₂/Pd(OH)₂ | Hydrogenolysis of Cbz group |

- Use of microwave-assisted coupling improves reaction speed (20 minutes vs. 24 hours).

Enzymatic Resolution of Racemates

Methodology : Kinetic resolution using lipases or acylases to separate enantiomers.

- Example :

- Racemic N-acetyl-3-(aminomethyl)phenyl alanine is treated with immobilized acylase I.

- Selective hydrolysis of the (S)-enantiomer yields free (S)-amino acid.

| Parameter | Value |

|---|---|

| Enzyme | Acylase I (Aspergillus sp.) |

| Temperature | 37°C |

| Enantiomeric Excess (e.e.) | >98% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Asymmetric Transformation | High stereoselectivity (94% d.e.) | Requires chiral auxiliaries |

| Nitration-Reduction | Scalable for industrial use | Low regioselectivity |

| Chiral Pool Synthesis | Retains native chirality | Multi-step purification |

| Enzymatic Resolution | Eco-friendly, mild conditions | Substrate-specific enzymes |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Biological Research

(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid is primarily studied for its role in biological processes, particularly as a precursor to biologically active molecules. It has been shown to interact with enzymes such as carboxypeptidase B, which may influence protein digestion and absorption . This interaction suggests potential implications for metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in various medical applications:

- Neuropharmacology : Research indicates that (S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid may act as a selective agonist for certain receptors involved in pain modulation and neuroprotection .

- Drug Development : It serves as a building block in the synthesis of new drug candidates aimed at treating neurological disorders and enhancing cognitive function .

Chemical Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities or improved pharmacokinetic properties .

Data Table: Applications Overview

Case Study 1: Neuropharmacological Effects

A study investigated the effects of (S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid on pain modulation in animal models. The results indicated that intrathecal administration led to significant analgesic effects, suggesting its potential as a treatment for chronic pain conditions .

Case Study 2: Enzyme Interaction

Research has demonstrated that (S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid effectively inhibits carboxypeptidase B activity, impacting protein metabolism. This finding opens avenues for exploring its role in metabolic disorders where protein digestion is compromised .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The aminomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring critically influence physicochemical properties, bioavailability, and target interactions. Below is a comparative analysis:

Key Observations :

- Fluoroethyl/nitro groups : Enhance metabolic stability (fluoroethyl) or electronic modulation (nitro), impacting pharmacokinetics .

- Thiazole rings : Improve antimicrobial activity through hydrophobic and aromatic interactions with bacterial targets .

Antimicrobial Activity

- Nitro-substituted analogs (e.g., 3-nitro-L-phenylalanine): Limited direct antimicrobial data but predicted to interfere with redox pathways due to nitro group reactivity .

Transporter Affinity

- LAT1 inhibitors : Compounds like KMH-233 (a bulky phosphonate derivative) inhibit LAT1-mediated leucine uptake (IC₅₀ ~5 μM), while simpler analogs (e.g., fluoroethyl derivatives) show moderate affinity due to reduced steric bulk .

- (S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid: Predicted to have intermediate LAT1 affinity, balancing polarity and size .

Structure-Activity Relationship (SAR) Insights

Substituent Position: 3-position substituents (e.g., aminomethyl, nitro) optimize interactions with flat binding pockets (e.g., proteases). 2-position substituents (e.g., fluoroethyl) favor hydrophobic pockets in transporters like LAT1 .

Electron-donating groups (e.g., -OCH₃) improve solubility but may reduce membrane permeability .

Bulkiness :

- Bulky groups (e.g., phosphonates in KMH-233) enhance target specificity but may limit bioavailability .

Biological Activity

(S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid, also known as a derivative of phenylalanine, is an amino acid that has garnered attention for its biological activities. This compound features a propanoic acid backbone with an amino group and a phenyl ring substituted with an aminomethyl group, which may influence its interaction with various biological systems.

Chemical Structure and Properties

- Molecular Formula : C10H14N2O2

- Molecular Weight : Approximately 194.23 g/mol

- Structural Features :

- Central carbon chain with amino groups

- Phenyl ring with an aminomethyl substituent

The presence of multiple amine groups suggests potential interactions with various biomolecules, including proteins and receptors.

Antimicrobial Properties

Research indicates that (S)-2-amino-3-(3-(aminomethyl)phenyl)propanoic acid exhibits antimicrobial activity. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to this amino acid exhibit MIC values ranging from 250 µg/mL to 1000 µg/mL against various strains such as Staphylococcus aureus and Escherichia coli .

Potential Anti-Cancer Activity

Emerging studies suggest that (S)-2-amino-3-(3-(aminomethyl)phenyl)propanoic acid may have anti-cancer properties. The compound's ability to modulate receptor activity could be leveraged in therapeutic applications targeting cancer cells.

- Mechanism of Action : The compound may act as a modulator of signaling pathways involved in cell proliferation and apoptosis, although specific pathways require further elucidation .

Neuroprotective Effects

There is preliminary evidence suggesting that this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its structural similarity to neurotransmitters could facilitate its role in synaptic transmission.

Study on Antimicrobial Activity

In a study investigating various amino acid derivatives, (S)-2-amino-3-(3-(aminomethyl)phenyl)propanoic acid was tested against several bacterial strains. The results demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, with MIC values indicating effective inhibition at concentrations as low as 250 µg/mL .

Research on Cancer Cell Lines

A recent study explored the effects of (S)-2-amino-3-(3-(aminomethyl)phenyl)propanoic acid on cancer cell lines. The findings suggested that the compound could inhibit cell growth and induce apoptosis in certain cancer types, supporting its potential use in cancer therapy .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(4-methoxyphenyl)propanoic acid | Methoxy group instead of aminomethyl | Different antimicrobial properties |

| 2-Amino-3-(4-chlorophenyl)propanoic acid | Chlorine substitution on phenyl ring | Varied receptor interactions |

| 2-Amino-3-(4-fluorophenyl)propanoic acid | Fluorine substitution | Enhanced pharmacokinetic properties |

| 2-Amino-3-(4-nitrophenyl)propanoic acid | Nitro group on phenyl | Increased reactivity |

This table illustrates how variations in the structure of similar compounds can lead to distinct biological activities, emphasizing the unique properties of (S)-2-amino-3-(3-(aminomethyl)phenyl)propanoic acid.

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. One approach uses Boc (tert-butoxycarbonyl) protection to stabilize the amino group during intermediate steps. For example:

- Step 1 : Protection of the primary amine using Boc anhydride under basic conditions (e.g., NaHCO₃, THF, 0–25°C).

- Step 2 : Coupling of the protected amine with a substituted phenylpropanoic acid derivative via carbodiimide-mediated activation (e.g., EDC/HOBt).

- Step 3 : Acidic deprotection (e.g., HCl/dioxane) to yield the final compound .

Purification often employs reverse-phase HPLC or column chromatography with gradients of acetonitrile/water.

Q. How is the structural configuration of (S)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid confirmed?

- Methodological Answer :

- Stereochemical confirmation : Circular Dichroism (CD) spectroscopy or X-ray crystallography (e.g., using the CCP4 suite ) verifies the (S)-configuration.

- Functional group analysis : NMR (¹H/¹³C) identifies peaks for the aminomethyl group (δ ~3.8 ppm for -CH₂-NH₂) and the carboxylate (δ ~170 ppm in ¹³C NMR).

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 209.1) .

Q. What are the primary biological targets or pathways influenced by this compound?

- Methodological Answer :

- Enzyme interactions : The compound inhibits carboxypeptidase B , a protease involved in protein digestion, as shown in competitive binding assays (IC₅₀ ~15 µM) .

- Neurotransmitter modulation : Structural similarity to phenylalanine suggests potential interaction with dopamine synthesis pathways or GABA receptors , though specific targets require validation via radioligand assays or CRISPR-based gene silencing .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound's neuroprotective effects?

- Methodological Answer :

- In vitro models : Use primary Human Umbilical Vein Endothelial Cells (HUVECs) or neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stress (H₂O₂ or rotenone). Measure viability via MTT assays (e.g., IC₅₀ values) and apoptosis markers (caspase-3/7 activity) .

- Controls : Include L-buthionine sulfoximine (positive control for oxidative stress) and N-acetylcysteine (negative control).

- Dose-response curves : Test concentrations from 1–100 µM to identify therapeutic windows .

Q. How can contradictions in reported biological activities (e.g., variable neuroprotection) be resolved?

- Methodological Answer :

- Structural variables : Compare enantiomers (e.g., (R)- vs. (S)-forms) using chiral HPLC. For example, (S)-isomers may show 10-fold higher affinity for targets like carboxypeptidase B .

- Substituent effects : Synthesize analogs with halogen (e.g., Cl) or methyl groups at the phenyl ring. SAR studies reveal that 3-aminomethyl substitution enhances metabolic stability versus 4-substituted analogs .

- Assay conditions : Standardize protocols for pH, serum content (e.g., FBS%), and incubation time to minimize variability .

Q. What methodological considerations are critical for optimizing synthetic yield and purity?

- Methodological Answer :

- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) for coupling steps to improve reaction homogeneity.

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; yields increase from 60% to >85% under 50 psi H₂ .

- Purification : Replace traditional silica columns with SPE cartridges (C18) for faster isolation. Purity >98% is achievable with acetonitrile/water (70:30) gradients .

- Scale-up challenges : Monitor exothermic reactions (e.g., Boc deprotection) using jacketed reactors to prevent byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.